![molecular formula C12H15ClO2 B3302846 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde CAS No. 919109-47-0](/img/structure/B3302846.png)
5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde
Overview
Description
5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde is a chemical compound that has garnered significant attention in scientific research. It is a member of the benzaldehyde family, which is widely used in organic synthesis.
Scientific Research Applications
1. Use in Metal Complex Synthesis
5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde has been explored in the synthesis of metal complexes, such as Copper(II) complexes. These complexes exhibit distinct voltammetric ligand-based oxidations, indicating potential in electrochemical applications. Such complexes are synthesized from derivatives of 5-tert-butyl-2-hydroxybenzaldehyde and show unique electrochemical properties, as demonstrated in a study by Sylvestre et al. (2005) (Sylvestre et al., 2005).
2. Involvement in Organometallic Reactions
This compound is significant in organometallic chemistry, particularly in reactions involving vanadium(V) complexes. The reactions of this compound with vanadyl acetylacetonate, forming vanadium(V) complexes, have been extensively studied. Such reactions have implications for understanding supramolecular assemblies and their electronic structures, as found by Back et al. (2012) (Back et al., 2012).
3. Role in Catalytic Processes
In catalysis, derivatives of 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde are used in Suzuki cross-coupling reactions. These reactions are crucial for creating specific benzaldehyde derivatives with high yields, indicating a significant role in synthetic organic chemistry. The study by Wang et al. (2014) delves into this aspect, showcasing the compound's utility in catalyzing the Suzuki cross-coupling reaction (Wang et al., 2014).
properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,7,15H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBMBWBIUDUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70844377 | |
Record name | 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70844377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde | |
CAS RN |
919109-47-0 | |
Record name | 5-tert-Butyl-3-(chloromethyl)-2-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70844377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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